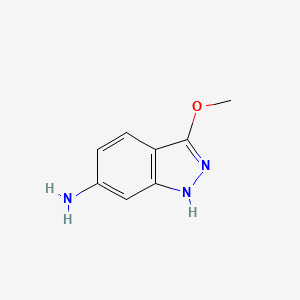

3-Methoxy-1H-indazol-6-amine

Übersicht

Beschreibung

3-Methoxy-1H-indazol-6-amine is a chemical compound with the CAS Number: 1056619-82-9 . It has a molecular weight of 163.18 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The IUPAC name of this compound is the same as its common name . The InChI code of the compound is 1S/C8H9N3O/c1-12-8-6-3-2-5 (9)4-7 (6)10-11-8/h2-4H,9H2,1H3, (H,10,11) .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed reaction was used to form an N–N bond in DMSO under O2 atmosphere . This reaction was part of a strategy to synthesize a wide variety of 1H-indazoles .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.18 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

One significant application of compounds related to 3-Methoxy-1H-indazol-6-amine is in antimicrobial and antioxidant activities. For example, certain methoxy substituted bis-triazole derivatives, which share a similar structural motif with this compound, have been synthesized and tested for antimicrobial activity using the agar diffusion technique. These compounds demonstrated effective antielastase and antiurease activities, indicating their potential in antimicrobial applications (Sokmen et al., 2013).

Synthesis and Catalysis

This compound derivatives are also integral in synthetic chemistry. For instance, they have been used in the synthesis of 1H-Indazoles through processes involving rhodium and copper catalyzed C-H activation and C-N/N-N coupling. Such reactions are valuable for constructing complex organic molecules with high efficiency and functional group tolerance (Wang & Li, 2016).

Anticancer Research

Another application is in anticancer research. Indazole derivatives, including this compound, have shown promise in this area. For instance, certain 6-aminoindazole derivatives have demonstrated significant antiproliferative activity in various human cancer cell lines, indicating their potential as anticancer agents (Hoang et al., 2022).

Anti-Tubercular Agents

Derivatives of this compound have also been explored as potential anti-tubercular agents. Studies have shown that certain substituted indazole derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Maurya et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

3-Methoxy-1H-indazol-6-amine, an indazole derivative, has been found to interact with multiple targets. Indazole derivatives have been reported to bind with high affinity to multiple receptors . They have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and their inhibition can lead to the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been reported to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and cancer progression, suggesting that this compound may exert its effects through these pathways.

Pharmacokinetics

The compound’s molecular weight (16318) suggests that it may have good bioavailability .

Result of Action

Indazole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may also have antiproliferative effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole can significantly affect the compound’s antiproliferative activity . This suggests that the compound’s action, efficacy, and stability may be influenced by its chemical environment.

Biochemische Analyse

Biochemical Properties

Indazole derivatives have been shown to interact with various enzymes and proteins

Cellular Effects

3-Methoxy-1H-indazol-6-amine has been shown to exhibit anti-proliferative activity against certain cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to exhibit potent anti-proliferative activity in certain cancer cell lines .

Eigenschaften

IUPAC Name |

3-methoxy-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLFSJXHGYDERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

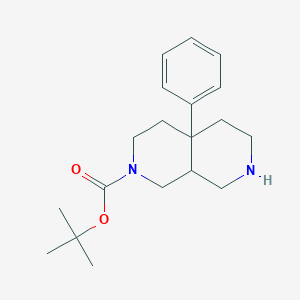

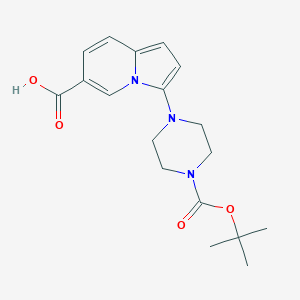

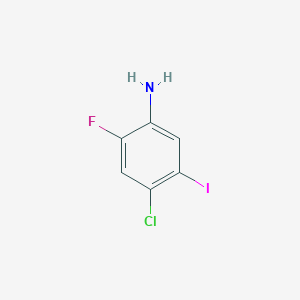

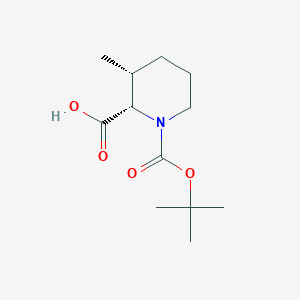

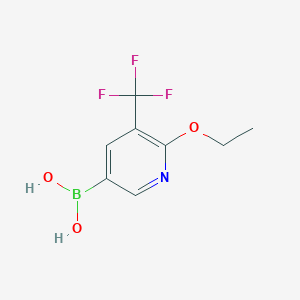

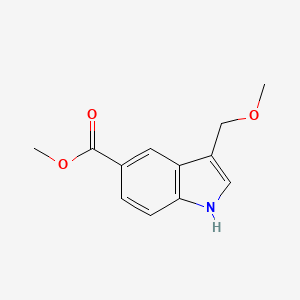

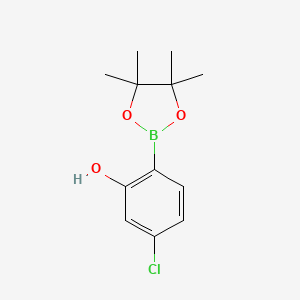

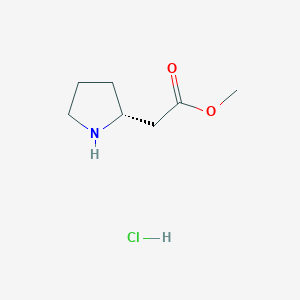

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)

![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)